Ethyl 4-hydroxybutenoate

Description

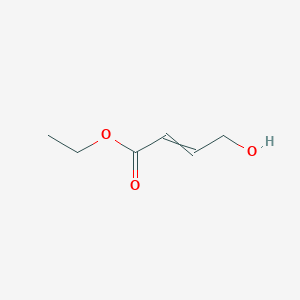

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

ethyl 4-hydroxybut-2-enoate |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3 |

InChI Key |

MKGMMNMIMLTXHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Hydroxybutenoate

Established Chemical Synthesis Routes

Traditional synthesis of Ethyl 4-hydroxybutenoate relies on several foundational reaction pathways in organic chemistry. These methods have been instrumental in providing access to the compound, although they may involve complex reagents and conditions.

Selective Reduction Strategies (e.g., from monoethyl fumarate (B1241708) via borane (B79455) reduction)

Selective reduction is a key strategy for synthesizing this compound from precursors containing multiple reducible functional groups. One cited pathway involves the selective reduction of a carboxylic acid in the presence of an ester, starting from monoethyl fumarate. Borane reagents, such as borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethyl sulfide (B99878) (BMS), are well-suited for this type of transformation. These reagents are known to preferentially reduce carboxylic acids over esters under controlled conditions. The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. This chemoselectivity is crucial for achieving the desired product without affecting the ethyl ester group.

Organometallic Approaches (e.g., silver oxide-assisted solvolysis of bromocrotonates)

Organometallic chemistry offers another route to this compound. An example of this approach is the silver oxide-assisted solvolysis of ethyl bromocrotonate. In this type of reaction, a silver salt is used to facilitate the displacement of a halide. The silver ion coordinates to the bromine atom, making the carbon-bromine bond more labile and promoting its cleavage to form a carbocation intermediate. The subsequent nucleophilic attack by a solvent molecule, such as water (hydrolysis) or an alcohol (alcoholysis), leads to the formation of the corresponding hydroxy ester. The regiochemistry and stereochemistry of this reaction are critical factors in determining the final product structure.

Condensation and Phosphorane-Mediated Pathways (e.g., reaction of glycolaldehyde (B1209225) with (carbomethoxymethylene)triphenylphosphorane)

Condensation reactions, particularly those mediated by phosphoranes like the Wittig reaction, provide a powerful method for carbon-carbon bond formation. The synthesis of this compound can be achieved through the reaction of glycolaldehyde with a phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane. In this process, the nucleophilic ylide attacks the carbonyl carbon of glycolaldehyde to form a betaine (B1666868) intermediate. This intermediate then collapses to form the desired alkene (the ethyl butenoate backbone) and triphenylphosphine (B44618) oxide as a byproduct. The geometry of the resulting double bond (E/Z isomerism) is influenced by the nature of the ylide and the reaction conditions.

Modern Advancements and Sustainable Synthetic Techniques

Recent developments in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing chemical compounds like this compound. These modern approaches emphasize sustainability and scalability.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. totalpharmaceuticaltopics.com In the context of synthesizing hydroxy esters, biocatalysis stands out as a key green technology. rsc.org The use of enzymes or whole-cell systems offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a benign solvent. totalpharmaceuticaltopics.comdntb.gov.ua

For instance, the synthesis of structurally related chiral hydroxy esters, such as ethyl (S)-4-chloro-3-hydroxybutanoate, has been successfully demonstrated using recombinant whole-cell catalysts. nih.gov In these systems, enzymes like carbonyl reductase or ketoreductase, often co-expressed with a cofactor regeneration system, can achieve high yields and excellent enantiomeric excess. nih.govgoogle.com This approach avoids the need for heavy metal catalysts or harsh reducing agents often used in conventional synthesis. mdpi.com The principles demonstrated in these biocatalytic syntheses are directly applicable to developing green routes for this compound.

Below is a table summarizing typical parameters and outcomes for the biocatalytic reduction of a related substrate, illustrating the effectiveness of this green chemistry approach.

| Parameter | Value/Condition | Outcome | Reference |

| Biocatalyst | Recombinant E. coli expressing Carbonyl Reductase and Glucose Dehydrogenase | High stereoselectivity | nih.gov |

| Substrate | Ethyl 4-chloro-3-oxobutanoate (COBE) | Asymmetric reduction to the corresponding hydroxy ester | nih.govmdpi.com |

| Reaction Medium | Aqueous monophasic or water/organic solvent biphasic system | High product concentration (up to 1,398 mM) | nih.gov |

| pH | Broad range, typically 5.0 to 9.0 | Stable enzyme activity | dntb.gov.ua |

| Temperature | Typically around 30 °C | Mild conditions reducing energy consumption | dntb.gov.ua |

| Product Yield | Molar yield of 90.7% reported in an optimized system | High efficiency and atom economy | nih.gov |

| Enantiomeric Excess | >99% | Production of highly pure chiral building blocks | nih.gov |

Continuous Flow and Scalable Synthesis Adaptations

For industrial-scale production, adapting synthetic routes to continuous flow processes offers significant advantages over traditional batch manufacturing. syrris.com Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and greater consistency. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is particularly beneficial for managing highly exothermic or fast reactions. syrris.comnih.gov

These systems can minimize the use of excess reagents and solvents, directly aligning with green chemistry principles by reducing waste. syrris.com While specific literature on the continuous flow synthesis of this compound is not prevalent, the methodologies developed for other active pharmaceutical ingredients (APIs) and fine chemicals demonstrate the potential. nih.gov Biocatalytic processes, in particular, are well-suited for integration into continuous flow systems, where immobilized enzymes can be used in packed-bed reactors for sustained, scalable production. The development of efficient and scalable synthesis is a critical aspect of modern process chemistry, with enzymatic and nitrilase-catalyzed routes being designed for large-scale applications. researchgate.netgoogle.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Hydroxybutenoate

Reactions Involving the Carbon-Carbon Double Bond

The presence of an α,β-unsaturated ester system in ethyl 4-hydroxybutenoate renders the carbon-carbon double bond susceptible to a variety of addition reactions. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and the α-carbon nucleophilic in character.

Cycloaddition Reactions, including Dipolar Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its activated double bond, can participate as a dipolarophile in 1,3-dipolar cycloadditions. These reactions involve the concerted addition of a 1,3-dipole to the double bond, leading to the formation of five-membered heterocyclic rings. For instance, it has been noted as a valuable intermediate that can be used as a dipolarophile in such reactions. orgsyn.org This reactivity is crucial for the synthesis of complex nitrogen- and oxygen-containing heterocyclic systems.

While specific mechanistic studies detailing the cycloaddition reactions of this compound are not extensively documented in readily available literature, the general mechanism for 1,3-dipolar cycloadditions is well-established. It is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The regioselectivity and stereoselectivity of these reactions are governed by the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile.

Hydrogenation and Other Reduction Pathways of the Olefin

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas. The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the formation of the saturated analogue, ethyl 4-hydroxybutanoate (B1227057).

The chemoselectivity of the reduction is a key consideration. Under controlled conditions, it is possible to reduce the double bond without affecting the ester functionality. However, more forcing conditions or different catalyst systems can lead to the reduction of the ester group as well. The choice of catalyst, solvent, temperature, and pressure are critical parameters for achieving the desired outcome.

Electrophilic and Nucleophilic Addition Reactions to the Unsaturated System

The electron-deficient nature of the double bond in this compound makes it susceptible to nucleophilic attack, particularly at the β-carbon. This type of reaction is known as a conjugate addition or Michael addition. A wide range of nucleophiles, including organocuprates, amines, and thiols, can add to the β-position, leading to the formation of a variety of functionalized saturated esters. The reaction is typically carried out in the presence of a base, which generates the nucleophile in situ.

Electrophilic additions to the double bond are also possible, although they are generally less common for α,β-unsaturated esters compared to simple alkenes. The polarization of the double bond deactivates it towards electrophilic attack. However, reactions with strong electrophiles can still occur.

Transformations at the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification, allowing for a range of functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a base. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comyoutube.commasterorganicchemistry.comchemguide.co.uk

Etherification, the formation of an ether from the hydroxyl group, can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Oxidation Reactions, including Formation of Alpha,Beta-Unsaturated Keto Esters (e.g., ethyl 4-oxocrotonate)

The primary allylic alcohol functionality in this compound can be selectively oxidized to an aldehyde, yielding ethyl 4-oxocrotonate. orgsyn.org This transformation is significant as it introduces a new carbonyl group, creating a highly functionalized α,β-unsaturated keto ester.

A variety of oxidizing agents can be employed for this purpose. Mild and selective reagents are preferred to avoid over-oxidation to the carboxylic acid or reaction with the double bond. Manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols. jove.comyoutube.commychemblog.comnanotrun.comresearchgate.net The reaction is heterogeneous and proceeds through a radical mechanism on the surface of the MnO₂. jove.com Other reagents like pyridinium (B92312) chlorochromate (PCC) are also effective for this type of transformation.

The general mechanism for the oxidation of allylic alcohols with MnO₂ involves the initial adsorption of the alcohol onto the surface of the manganese dioxide. This is followed by a series of electron and proton transfers, leading to the formation of a resonance-stabilized allylic radical. Subsequent steps result in the formation of the aldehyde and the reduction of Mn(IV) to a lower oxidation state. jove.com

Substitution and Elimination Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound is a poor leaving group in its native state, as the hydroxide (B78521) ion (OH⁻) is a strong base. rsc.orgdntb.gov.ua Consequently, direct nucleophilic substitution or elimination reactions at the C4 position are generally not feasible without prior activation of the hydroxyl group. rsc.org

Substitution Reactions: For nucleophilic substitution to occur, the hydroxyl group must first be converted into a more stable leaving group. This is typically achieved by protonation under strongly acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a phosphonate (B1237965) ester. rsc.org

Under Acidic Conditions: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile in either an Sₙ1 or Sₙ2 fashion, depending on the substrate structure and reaction conditions. dntb.gov.ua

Conversion to Sulfonate Esters: A common strategy involves reacting the alcohol with a sulfonyl chloride (like p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base such as pyridine. This transforms the hydroxyl group into a sulfonate ester. The resulting sulfonate anion is a very stable leaving group, readily displaced by a wide range of nucleophiles.

Elimination Reactions (Dehydration): The elimination of water from the alcohol moiety, known as dehydration, leads to the formation of a diene. This reaction is typically catalyzed by strong acids and proceeds via an E1 or E2 mechanism. researchgate.net Acid catalysis facilitates the departure of the hydroxyl group as water. researchgate.net Given the structure of this compound, dehydration would result in the formation of ethyl buta-2,3-dienoate, an allene, or ethyl buta-1,3-dienoate, a conjugated diene, depending on the reaction mechanism and conditions.

| Reaction Type | Reagent/Condition | Leaving Group | Product Type |

| Substitution | Strong Acid (e.g., HBr) | H₂O | 4-Halo-butenoate |

| Sulfonyl Chloride (e.g., TsCl), Pyridine | Tosylate (TsO⁻) | 4-Substituted-butenoate | |

| Elimination | Strong Acid (e.g., H₂SO₄), Heat | H₂O | Dienoate |

Reactivity of the Ester Moiety

The ester functional group in this compound is susceptible to various nucleophilic acyl substitution reactions. figshare.com These reactions proceed through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. figshare.com

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. researchgate.net This reaction can be catalyzed by either an acid or a base. researchgate.net

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and the new ester is formed. researchgate.net To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as an alkoxide, the nucleophile (the new alcohol) is deprotonated to form a more potent nucleophile. This alkoxide directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion to yield the new ester. researchgate.net

An important intramolecular variant of this reaction can occur if the hydroxyl group of this compound attacks its own ester carbonyl, which would lead to the formation of a cyclic ester, or lactone. This intramolecular cyclization is often catalyzed by a base, which deprotonates the hydroxyl group to form a nucleophilic alkoxide that subsequently attacks the ester carbonyl. researchgate.net

Hydrolysis of the ester functionality in this compound results in the formation of 4-hydroxybutenoic acid and ethanol. This reaction can be catalyzed by acid or, more commonly, promoted by a base in a process known as saponification. figshare.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and is typically initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. figshare.com The reaction proceeds through the standard addition-elimination mechanism to yield a carboxylate salt and ethanol. A final acidification step is required to obtain the neutral carboxylic acid. The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. acs.orgyoutube.com The rate of hydrolysis is influenced by factors such as temperature, solvent, and the structure of the ester. organic-chemistry.org

The ester group can be converted into a variety of other carboxylic acid derivatives through nucleophilic acyl substitution. nih.govnih.gov The general principle involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. nih.gov The relative reactivity of carboxylic acid derivatives generally places esters as less reactive than acid chlorides and anhydrides, but more reactive than amides.

Common transformations include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction is often slow and may require heating.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds typically add twice to esters, first performing a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

| Reagent | Product Derivative |

| R'OH, H⁺ or RO⁻ | New Ester (Transesterification) |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid (Hydrolysis) |

| NH₃, R'NH₂, or R'₂NH | Amide (Amidation) |

| 2 eq. R'MgBr, then H₃O⁺ | Tertiary Alcohol |

Cascade and Multicomponent Reactions Featuring this compound

The multiple functional groups in this compound make it an interesting substrate for cascade reactions, where a single synthetic operation generates significant molecular complexity through a series of intramolecular and/or intermolecular transformations.

While a specific reaction of this compound with a Rh₂(OAc)₄/Zr-3-I-binol co-catalyst system is not prominently documented in readily available literature, the components of such a system point towards a sophisticated cascade process likely involving a rhodium-generated carbene.

Role of Rh₂(OAc)₄: Dirhodium(II) tetraacetate, Rh₂(OAc)₄, is a widely used catalyst for the decomposition of diazo compounds to generate rhodium-carbenoid intermediates. researchgate.netresearchgate.net These electrophilic carbenoids are highly reactive and can undergo a variety of transformations. researchgate.net One of the key reactions of rhodium carbenoids with molecules containing hydroxyl groups, such as this compound, is the formation of an oxonium ylide. This is achieved through the attack of the oxygen lone pair of the hydroxyl group on the rhodium carbene. researchgate.net

Hypothetical Cascade Mechanism:

Carbene Formation: A diazo compound (e.g., ethyl diazoacetate) reacts with Rh₂(OAc)₄ to form a rhodium-carbenoid.

Oxonium Ylide Formation: The hydroxyl group of this compound attacks the rhodium carbene, forming a transient oxonium ylide.

Rearrangement/Cycloaddition: This reactive ylide can then undergo various transformations. A common pathway is a acs.org-sigmatropic rearrangement. Alternatively, if the carbenoid is formed from a diazo compound that is part of the same molecule, it could lead to intramolecular reactions. The alkene moiety in this compound could also participate in reactions such as cyclopropanation with the rhodium carbene. researchgate.net

Role of Zr-3-I-binol: Chiral zirconium catalysts, often derived from zirconium alkoxides and BINOL (1,1'-bi-2-naphthol) or its derivatives, are powerful Lewis acids used to catalyze a range of enantioselective reactions. acs.org In a co-catalyzed system, the chiral zirconium complex would likely act as a chiral Lewis acid. Its role could be to coordinate to one of the functional groups of the substrate (e.g., the carbonyl oxygen of the ester) to control its orientation and conformation. This coordination would create a chiral environment around the substrate, influencing the stereochemical outcome of the subsequent reaction step, thereby inducing enantioselectivity.

The synergy between the rhodium catalyst generating the reactive intermediate and the chiral zirconium catalyst controlling the stereochemistry would be key to achieving high enantioselectivity in such a cascade reaction.

Complex Fused Heterocycle Construction (e.g., with diazo compounds and furfurals)

The synthesis of fused heterocyclic structures is a cornerstone of medicinal and materials chemistry. This compound, with its inherent functionality, presents potential as a building block in such syntheses.

With Diazo Compounds:

Diazo compounds, such as ethyl diazoacetate, are well-known precursors to carbenes and carbenoids, which are highly reactive intermediates capable of participating in a variety of cycloaddition and insertion reactions. nih.gov The reaction of an α,β-unsaturated ester like this compound with a diazo compound could theoretically proceed through several pathways to generate heterocyclic structures.

One plausible, though not specifically documented for this compound, pathway is a formal [3+2] cycloaddition of a carbene generated from the diazo compound across the double bond of the butenoate. This would lead to the formation of a cyclopropane (B1198618) ring, which could then potentially undergo further intramolecular rearrangement involving the hydroxyl group to form a fused heterocyclic system. The mechanism of such a reaction would likely involve the initial formation of a metal carbene, followed by its reaction with the alkene. nih.gov

Another possibility is the reaction of the diazo compound with the hydroxyl group of this compound, leading to the formation of an ether linkage. Subsequent intramolecular reactions could then lead to cyclization.

It is important to note that while the general reactivity of diazo compounds with alkenes is well-established, specific examples detailing the reaction with this compound to form fused heterocycles are not readily found in the surveyed literature.

With Furfurals:

Furfural (B47365) and its derivatives are versatile bio-based platform molecules that can participate in various reactions to produce a wide range of chemicals and materials. opastpublishers.com The aldehyde group and the furan (B31954) ring in furfural provide multiple reaction sites.

The construction of fused heterocycles from this compound and furfural could be envisioned through several synthetic strategies. For instance, a condensation reaction between the hydroxyl group of this compound and the aldehyde group of furfural could form an acetal. Subsequent intramolecular reactions, potentially involving the furan ring as a diene in a Diels-Alder reaction or other pericyclic processes, could lead to the formation of complex fused systems.

However, a direct, documented reaction between this compound and furfural for the synthesis of complex fused heterocycles is not prominently featured in the scientific literature. The exploration of such reactions remains an area of potential research.

Tandem Reaction Architectures and Mechanistic Insights

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies that involve two or more bond-forming events occurring in a single pot without the isolation of intermediates. The design of such reactions is a testament to the elegance and efficiency of modern organic synthesis. This compound is a prime candidate for use in tandem reaction sequences due to its multiple functional groups.

A hypothetical tandem reaction involving this compound could be initiated by a Michael addition of a nucleophile to the β-position of the unsaturated ester. This would generate an enolate intermediate, which could then participate in an intramolecular cyclization by attacking the carbon bearing the hydroxyl group (after its conversion to a suitable leaving group) or by reacting with another electrophile.

For instance, a tandem Michael addition-intramolecular cyclization could be designed. The reaction of this compound with a suitable nucleophile would generate an enolate. If the hydroxyl group is protected or activated, this enolate could undergo an intramolecular SN2 reaction to form a cyclic ether. The mechanism of such a process would be highly dependent on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the starting material.

While the potential for this compound to participate in such elegant tandem sequences is clear from a conceptual standpoint, detailed mechanistic studies and specific applications of this compound in complex tandem reaction architectures are not extensively reported. The investigation into the mechanistic pathways of such reactions, including the identification of key intermediates and transition states, would provide valuable insights into the reactivity of this versatile building block and could pave the way for the development of novel synthetic methodologies.

Synthetic Utility and Applications of Ethyl 4 Hydroxybutenoate As a Building Block

Precursor in Complex Natural Product Synthesis

The strategic placement of reactive sites within ethyl 4-hydroxybutenoate allows it to serve as a valuable starting material in the total synthesis of intricate natural products.

This compound has been identified as a useful intermediate in the synthesis of alkaloids. nih.gov The dual functionality of the molecule allows for sequential or tandem reactions to build the characteristic heterocyclic ring systems found in many alkaloid families. The hydroxyl group can be used as a handle for nucleophilic substitution or as a directing group, while the unsaturated ester moiety is amenable to conjugate additions and cycloaddition reactions, providing a pathway to assemble the core alkaloid skeletons.

Beyond alkaloids, this compound is employed in the construction of other complex organic scaffolds. It can function effectively as a dipolarophile in dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocycles. nih.gov This reactivity is crucial for building diverse molecular frameworks found in a variety of natural products. The ability to participate in cascade reactions, where multiple bonds are formed in a single operation, further highlights its efficiency in complex synthesis. For instance, it has been used in multi-component cascade reactions with compounds like furfurals to generate complex fused oxygen-containing heterocycles. dokumen.pubresearchgate.net

Intermediate in Fine Chemical Synthesis

The utility of this compound extends to the synthesis of specialized fine chemicals and advanced intermediates that are themselves valuable building blocks.

A key application of this compound is its role as a precursor to other valuable synthetic intermediates. It can be readily oxidized to produce ethyl 4-oxocrotonate, an important α,β-unsaturated keto-ester. nih.gov This transformation converts the primary alcohol into an aldehyde, creating a new reactive site for subsequent chemical modifications. Ethyl 4-oxocrotonate serves as a valuable precursor in its own right, participating in various synthetic transformations.

| Starting Material | Product | Transformation Type | Significance |

|---|---|---|---|

| This compound | Ethyl 4-oxocrotonate | Oxidation | Creates a valuable α,β-unsaturated keto-ester intermediate for further synthesis. nih.gov |

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to ensure stereochemical purity and biological efficacy. frontiersin.org Small, functionalized molecules like this compound are foundational for creating these specialized structures. While this specific molecule is achiral, its functional groups—the hydroxyl, the double bond, and the ester—provide multiple points for asymmetric modification to create chiral molecules.

The synthesis of optically active C4 hydroxy esters, such as ethyl (R)-4-cyano-3-hydroxybutanoate and optically active ethyl 4-chloro-3-hydroxybutanoate, demonstrates the importance of this structural motif in producing valuable chiral synthons for the pharmaceutical industry. mdpi.com These related compounds are key intermediates for cholesterol-lowering drugs and other pharmaceuticals. The reactivity inherent in the this compound scaffold makes it a potentially valuable starting point for developing synthetic routes to new and diverse chiral building blocks.

Potential in Materials Science Research

Currently, there is limited available research specifically documenting the direct use of this compound as a monomer for polymerization or in other materials science applications. The related saturated polyester (B1180765), poly(4-hydroxybutyrate) or P4HB, is a well-studied biodegradable and biocompatible material with medical applications. nih.gov However, P4HB is typically synthesized via biological processes or the ring-opening polymerization of γ-butyrolactone, rather than from an unsaturated precursor like this compound. The presence of the double bond in this compound could theoretically offer a site for addition polymerization or post-polymerization modification, but this potential does not appear to be extensively explored in current literature.

Monomer for Polymer Derivatization and Macromolecular Synthesis

The presence of both a hydroxyl and an ester group in Ethyl 4-hydroxybutanoate (B1227057) allows it to be used as a monomer in several polymerization strategies. The hydroxyl group can act as an initiator for ring-opening polymerization or as a nucleophile in condensation reactions, while the ester group can be modified or incorporated into a polymer backbone.

One of the primary applications of Ethyl 4-hydroxybutanoate in macromolecular synthesis is as a precursor to γ-butyrolactone (GBL), which is then used as a monomer for the synthesis of poly(γ-butyrolactone) (PBL). PBL is a biodegradable and biocompatible polyester with potential applications in the medical and pharmaceutical fields.

Furthermore, the hydroxyl group of Ethyl 4-hydroxybutanoate can be used to initiate the polymerization of other cyclic esters, such as lactide or caprolactone, leading to the formation of block copolymers with tailored properties. These copolymers can self-assemble into various nanostructures, making them suitable for applications in drug delivery and tissue engineering.

The reactivity of its functional groups also allows for its incorporation into various polymer architectures, including dendrimers and hyperbranched polymers.

Below is an interactive data table summarizing the key properties of Ethyl 4-hydroxybutanoate relevant to its use in polymer synthesis.

| Property | Value |

| IUPAC Name | ethyl 4-hydroxybutanoate |

| Synonyms | Ethyl 4-hydroxybutyrate, 4-Hydroxybutanoic acid ethyl ester |

| CAS Number | 999-10-0 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 205 °C |

| Flash Point | 81 °C |

| Density | 1.027 g/cm³ |

Precursor for Advanced Functional Materials

The versatility of Ethyl 4-hydroxybutanoate extends to its role as a precursor for the synthesis of advanced functional materials. Its bifunctional nature allows for the introduction of specific chemical functionalities, which can be tailored to achieve desired material properties.

Research Findings on Ethyl 4-hydroxybutanoate as a Precursor:

Biodegradable Polymers: As a precursor to GBL, Ethyl 4-hydroxybutanoate is integral to the production of PBL, a key biodegradable polymer. Research has focused on optimizing the polymerization of GBL to control the molecular weight and thermal properties of the resulting PBL for various applications, including transient medical devices and environmentally friendly plastics.

Drug Delivery Systems: Copolymers synthesized using Ethyl 4-hydroxybutanoate as an initiator have been investigated for their potential in controlled drug release. The amphiphilic nature of these block copolymers allows them to form micelles or nanoparticles that can encapsulate therapeutic agents and release them in a sustained manner.

Surface Modification: The hydroxyl group of Ethyl 4-hydroxybutanoate can be used to anchor the molecule to surfaces, which can then be further functionalized. This is particularly useful in the development of biocompatible coatings for medical implants or in the creation of functionalized surfaces for biosensors.

The table below details some of the advanced functional materials derived from Ethyl 4-hydroxybutanoate and their potential applications.

| Functional Material | Precursor Role of Ethyl 4-hydroxybutanoate | Potential Applications |

| Poly(γ-butyrolactone) (PBL) | Source of γ-butyrolactone monomer | Biodegradable plastics, medical sutures, drug delivery vehicles |

| Block Copolymers (e.g., PLA-PBL) | Initiator for ring-opening polymerization | Nanomedicine, tissue engineering scaffolds |

| Functionalized Surfaces | Anchoring molecule for surface modification | Biocompatible coatings, biosensors |

Advanced Spectroscopic and Computational Research on Ethyl 4 Hydroxybutenoate

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Spectroscopic techniques provide real-time and static snapshots of molecular structures, functional groups, and connectivity. For a molecule like Ethyl 4-hydroxybutenoate, these methods are crucial for tracking transformations, identifying products, and understanding the intricate details of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis in Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural and stereochemical analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of molecular architecture and the monitoring of its transformation during a chemical reaction.

For this compound, ¹H NMR spectroscopy can distinguish between the (E)- and (Z)-isomers based on the coupling constant between the vinyl protons (H2 and H3). A larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship, whereas a smaller coupling constant (6-12 Hz) suggests a cis relationship. The progress of a reaction, such as the reduction of the double bond, can be monitored by the disappearance of these vinyl proton signals and the appearance of new signals corresponding to the saturated alkyl chain.

¹³C NMR provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the ester, the sp² hybridized carbons of the alkene, the carbon bearing the hydroxyl group, and the carbons of the ethyl group. Changes in these shifts during a reaction provide a clear map of the chemical transformations occurring. For instance, the conversion of the C=C double bond to a single bond would result in a significant upfield shift for the corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for (E)-Ethyl 4-hydroxybutenoate

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 (C=O) | - | - | ~166 |

| C2 (=CH) | ~6.0 | Doublet of triplets, J ≈ 15, 2 Hz | ~122 |

| C3 (=CH) | ~7.0 | Doublet of triplets, J ≈ 15, 5 Hz | ~145 |

| C4 (-CH₂OH) | ~4.3 | Doublet, J ≈ 5 Hz | ~62 |

| -OH | Variable | Broad singlet | - |

| Ethyl (-OCH₂) | ~4.2 | Quartet, J ≈ 7 Hz | ~60 |

| Ethyl (-CH₃) | ~1.3 | Triplet, J ≈ 7 Hz | ~14 |

Mass Spectrometry for Reaction Product Identification and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an invaluable tool for identifying individual components in a complex reaction mixture, thereby helping to piece together reaction pathways.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion (M⁺) peak, although it may be of low intensity. The fragmentation pattern is dictated by the molecule's functional groups. Key fragmentation pathways for unsaturated esters and alcohols include:

Loss of the ethoxy radical (•OCH₂CH₃): This results in a prominent acylium ion peak at [M - 45]⁺.

Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement can lead to a peak at [M - 28]⁺.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at [M - 18]⁺.

Alpha-cleavage: Cleavage of the C3-C4 bond adjacent to the hydroxyl group can generate resonance-stabilized fragments.

By analyzing the mass spectra of samples taken at different reaction times, chemists can identify intermediates and final products, distinguishing them from starting materials and byproducts. This information is critical for confirming proposed reaction mechanisms and understanding unexpected chemical pathways. nih.govresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 130.14 g/mol )

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| 130 | [M]⁺ (Molecular Ion) |

| 112 | [M - H₂O]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 85 | [M - •OCH₂CH₃]⁺ |

| 73 | [CH(OH)CH₂CO]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and electronic systems within a molecule, respectively. They are particularly useful for real-time reaction monitoring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Each functional group has a characteristic absorption frequency. For this compound, key absorptions include a broad O-H stretching band for the alcohol, a strong C=O stretching band for the conjugated ester, and a C=C stretching band for the alkene. docbrown.info The progress of a reaction can be followed by observing the change in the intensity of these characteristic peaks. For example, in a hydrogenation reaction, the disappearance of the C=C stretch (~1650 cm⁻¹) and the shift of the C=O stretch from a conjugated (~1720 cm⁻¹) to a saturated (~1740 cm⁻¹) position would clearly indicate the conversion of the reactant. ucalgary.ca

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Alcohol) | 3500 - 3200 | Broad |

| C-H (sp²) | 3100 - 3000 | Medium |

| C-H (sp³) | 3000 - 2850 | Medium |

| C=O (Conjugated Ester) | ~1720 | Strong, Sharp |

| C=C (Alkene) | ~1650 | Medium |

| C-O (Ester/Alcohol) | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The α,β-unsaturated ester moiety in this compound acts as a chromophore, which absorbs UV light to promote a π → π* electronic transition. Any reaction that alters this conjugated system—such as addition to the double bond or modification of the carbonyl group—will cause a shift in the maximum absorption wavelength (λ_max). This change can be quantitatively monitored to determine reaction kinetics. For instance, the saturation of the double bond would eliminate the chromophore, causing the characteristic UV absorption to disappear.

Computational Chemistry and Modeling Studies

Computational chemistry provides a theoretical lens to examine molecular properties and reaction dynamics that are often difficult or impossible to observe experimentally. Quantum mechanics and molecular dynamics simulations offer profound insights into the behavior of this compound at an atomic level.

Quantum Mechanical Calculations for Reaction Mechanism Prediction and Energy Profiling

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and compute their properties. researchgate.net For a reaction involving this compound, DFT can be employed to map out the entire potential energy surface.

This process involves:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for all reactants, intermediates, transition states, and products.

Energy Calculation: Determining the electronic energy of each optimized structure.

Transition State Searching: Locating the highest-energy point (the transition state) along the lowest-energy reaction path connecting reactants and products.

Frequency Calculations: Confirming the nature of each structure (a minimum or a transition state) and calculating zero-point vibrational energies and thermal corrections.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. elifesciences.org An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used for:

Conformational Analysis: The molecule has several rotatable single bonds (C-C, C-O). MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the reactivity of a molecule can be highly dependent on its shape.

Intermolecular Interactions: MD simulations explicitly model the interactions between this compound and surrounding solvent molecules. nih.gov This allows for a detailed study of hydrogen bonding between the molecule's hydroxyl group and the solvent, as well as van der Waals and electrostatic interactions. elsevierpure.com Understanding these interactions is key to explaining solubility, aggregation behavior, and how the solvent might influence reaction rates and mechanisms. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-hydroxybutanoate (B1227057) |

Prediction and Rationalization of Stereochemical Outcomes in Asymmetric Transformations

In broader synthetic chemistry, the stereochemical course of asymmetric reactions is often rationalized by examining the transition state energies of competing diastereomeric pathways. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling these transition states. By calculating the relative energies of the different transition state structures leading to various stereoisomers, chemists can often predict which isomer will be formed preferentially. These models typically consider factors such as steric hindrance, electronic effects, and the coordination of the substrate with a chiral catalyst or reagent.

For a compound like this compound, which contains a prochiral center, asymmetric transformations such as catalytic hydrogenation, epoxidation, or dihydroxylation would be key areas for such predictive studies. The facial selectivity of an attack on the double bond would be dictated by the catalyst-substrate complex that minimizes unfavorable steric interactions and maximizes stabilizing electronic interactions.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for the experimental verification of these theoretical predictions. Chiral shift reagents or the formation of diastereomeric derivatives can be used in NMR to determine the enantiomeric excess (e.e.) of a reaction product, providing a quantitative measure of the stereoselectivity.

While specific data tables and detailed research findings for the prediction and rationalization of stereochemical outcomes in asymmetric transformations involving this compound are not presently available in published research, the general principles of physical organic chemistry provide a framework for how such studies would be conducted. Future research in this area would likely involve a synergistic approach, combining computational modeling to predict reaction outcomes with rigorous spectroscopic analysis to confirm the stereochemistry of the resulting products.

Future Research Directions and Perspectives in Ethyl 4 Hydroxybutenoate Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing ethyl 4-hydroxybutenoate and its derivatives remains a key area of research. While traditional chemical syntheses exist, the focus is shifting towards biocatalytic and chemoenzymatic approaches that offer higher stereoselectivity and operate under milder, more environmentally friendly conditions.

A significant area of development is the use of engineered enzymes and whole-cell biocatalysts for the asymmetric reduction of precursor ketoesters. For instance, recombinant E. coli cells co-expressing carbonyl reductase and glucose dehydrogenase have been effectively used to produce chiral ethyl 4-chloro-3-hydroxybutanoate, a close analogue of this compound. This method showcases the potential for creating highly efficient and selective biocatalytic systems.

Future research will likely concentrate on:

Enzyme Evolution and Engineering: Tailoring enzymes through directed evolution and protein engineering to enhance their substrate specificity, activity, and stability for the synthesis of this compound and its analogues.

Green Chemistry Approaches: Utilizing renewable starting materials and environmentally benign solvents and catalysts to develop sustainable synthetic routes. This includes exploring pathways from biomass-derived feedstocks.

Process Optimization: Improving reaction conditions, such as temperature, pH, and substrate concentration, to maximize yields and minimize waste in both chemical and biocatalytic syntheses.

| Synthetic Approach | Key Features | Potential Advancements |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering for improved performance, development of robust whole-cell systems. |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic steps to create efficient reaction cascades. nih.gov | Design of novel one-pot multi-enzyme cascade reactions. |

| Green Chemistry | Use of renewable resources, non-toxic solvents, and energy-efficient processes. mdpi.comjddhs.com | Development of synthetic routes from biomass, utilization of green solvents like ionic liquids. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The inherent functionality of this compound, possessing both a hydroxyl group and an ester, presents a rich landscape for exploring novel chemical transformations. While its basic reactivity is understood, future research will delve into uncovering more subtle and powerful catalytic transformations.

Key areas for exploration include:

Asymmetric Catalysis: Developing novel chiral catalysts to control the stereochemistry of reactions involving the hydroxyl group, such as asymmetric etherification, esterification, and amination.

C-H Activation: Investigating catalytic methods for the selective functionalization of the C-H bonds within the molecule, which would open up new avenues for derivatization without the need for pre-functionalized substrates.

Tandem and Cascade Reactions: Designing catalytic systems that can initiate a sequence of reactions in a single pot, leveraging the dual functionality of this compound to rapidly build molecular complexity.

Integration into Emerging Fields of Chemical Synthesis

The unique properties of this compound make it an ideal candidate for integration into modern and emerging areas of chemical synthesis that prioritize efficiency, safety, and automation.

Continuous Flow Chemistry: The development of continuous flow processes for the synthesis and subsequent transformation of this compound offers numerous advantages over traditional batch methods. These include enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand production. Future work will focus on designing and optimizing flow reactors for key transformations of this molecule.

Biocatalysis in Flow: Combining the benefits of biocatalysis with continuous flow technology is a particularly promising avenue. Immobilized enzymes in flow reactors can be used for the continuous production of chiral derivatives of this compound, offering high productivity and catalyst recyclability.

Photoredox Catalysis: The application of photoredox catalysis to activate and transform this compound under mild conditions is a burgeoning area of interest. This approach could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods.

Expansion of Synthetic Applications in Diverse Complex Molecular Architectures

This compound and its chiral derivatives are valuable building blocks in the synthesis of a wide range of complex and biologically active molecules. nih.gov Future research will undoubtedly expand its application in the synthesis of intricate natural products and novel pharmaceutical agents.

The stereochemically defined centers in chiral derivatives of this compound are particularly crucial for controlling the three-dimensional structure of target molecules, which is often a key determinant of their biological activity.

Promising areas for the application of this compound as a synthetic building block include:

Q & A

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound esterification?

- Methodological Answer : Conduct a meta-analysis of published protocols, isolating variables such as catalyst loading, solvent polarity, and reaction time. Replicate key studies under standardized conditions, and use statistical tools (e.g., t-tests) to identify outliers. Surface response methodology (RSM) can optimize conflicting parameters .

Q. How do isotopic labeling studies (e.g., ¹⁸O) elucidate the hydrolysis mechanism of this compound in aqueous environments?

- Methodological Answer : Synthesize ¹⁸O-labeled this compound and track isotopic distribution in hydrolysis products via GC-MS. Kinetic isotope effects (KIE) reveal whether bond cleavage occurs in the rate-determining step. Compare with computational transition-state models to validate mechanistic hypotheses .

Q. What advanced spectroscopic methods (e.g., 2D NMR) clarify the stereochemical outcomes of this compound derivatives?

- Methodological Answer : Use NOESY or ROESY NMR to determine spatial proximity of protons in diastereomers. For dynamic systems, variable-temperature NMR or chiral chromatography (e.g., Chiralpak AD-H) resolves enantiomeric excess. X-ray crystallography provides definitive stereochemical assignments .

Methodological Best Practices

- Data Reliability : Ensure reproducibility by documenting instrument calibration (e.g., GC column conditioning) and raw data archiving. Use platforms like Zenodo for open-access datasets .

- Ethical Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest, particularly in industry collaborations .

- Critical Analysis : Evaluate uncertainties in methodology (e.g., GC detector sensitivity limits) and propagate error margins in conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.